Sulfidefluor-7 AM
Overview
Description
Sulfidefluor-7 acetoxymethyl ester: (SF7-AM) is a cell-trappable fluorogenic probe used for the detection of hydrogen sulfide (H₂S). It is a derivative of rhodamine 110 and is known for its ability to fluoresce upon reaction with hydrogen sulfide, making it a valuable tool in various scientific research applications .
Mechanism of Action
Target of Action
Sulfidefluor-7 AM is primarily targeted towards hydrogen sulfide (H2S) in biological systems . Hydrogen sulfide is a reactive small molecule generated in the body that can be beneficial or toxic due to its potent redox activity .
Mode of Action
This compound is a fluorescent probe that interacts with hydrogen sulfide in a unique way. It contains an acetoxymethyl ester, which enhances cell permeability . Once inside the cell, this ester group is hydrolyzed, resulting in an anionic charge that traps the probe inside the cells . The probe then reacts with the azide moieties with hydrogen sulfide in buffers or live cells .
Biochemical Pathways
The interaction of this compound with hydrogen sulfide is part of a larger biochemical pathway involving the production and signaling of hydrogen sulfide . In particular, it has been used to visualize vascular endothelial growth factor (VEGF)-induced hydrogen sulfide production in human umbilical vein endothelial cells (HUVECS) . Moreover, hydrogen sulfide production is dependent on NADPH oxidase-derived hydrogen peroxide (H2O2), which attenuates VEGF receptor 2 phosphorylation and establishes a link for hydrogen sulfide/hydrogen peroxide crosstalk .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its acetoxymethyl ester group. This group enhances the compound’s cell permeability, allowing it to enter cells more easily . Once inside the cell, the ester group is hydrolyzed, trapping the probe inside the cells . This process influences the bioavailability of this compound, as it ensures that the probe remains within the cells where it can interact with its target, hydrogen sulfide .
Result of Action
The primary result of this compound’s action is the visualization of hydrogen sulfide production within cells . This is achieved through the probe’s reaction with hydrogen sulfide, which leads to the generation of a fluorescent signal . This allows for real-time monitoring of endogenous hydrogen sulfide produced
Biochemical Analysis
Biochemical Properties
Sulfidefluor-7 AM plays a crucial role in biochemical reactions as a hydrogen sulfide fluorescent probe. It contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. Additionally, it can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups . These interactions enable this compound to be used in click chemistry applications, facilitating the study of various biochemical processes.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. Once inside the cell, the acetoxymethyl ester groups of this compound are cleaved by intracellular esterases, resulting in an anionic charge that traps the probe within the cell . This allows for the real-time imaging of endogenous hydrogen sulfide production in cells, such as human umbilical vein endothelial cells (HUVECs), where it has been used to visualize VEGF-induced H₂S production . This compound influences cell signaling pathways, gene expression, and cellular metabolism by enabling the detection and study of hydrogen sulfide’s role in these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with hydrogen sulfide. Upon entering the cell, the probe’s azide moieties react with hydrogen sulfide to generate carboxamide rhodamine 110, which exhibits fluorescence with excitation and emission maxima at 498 nm and 526 nm, respectively . This reaction allows for the specific detection of hydrogen sulfide within cells, providing insights into its role as a signaling molecule and its involvement in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is stable when stored at -20°C, but its stability decreases over time when in solution . Long-term studies have shown that the probe can be used to monitor hydrogen sulfide production in cells over extended periods, providing valuable data on the temporal dynamics of H₂S signaling.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the probe can be used to visualize hydrogen sulfide production in various tissues, with dosage-dependent effects observed. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage to achieve accurate and reliable results .
Metabolic Pathways
This compound is involved in metabolic pathways related to hydrogen sulfide detection. The probe interacts with intracellular esterases, which cleave the acetoxymethyl ester groups, resulting in the trapping of the probe within the cell . This interaction is crucial for the probe’s ability to detect and visualize hydrogen sulfide production in real-time.
Transport and Distribution
This compound is transported and distributed within cells and tissues through its cell-permeable acetoxymethyl ester form. Once inside the cell, the ester groups are cleaved, trapping the probe and allowing for the detection of hydrogen sulfide production . The distribution of this compound within tissues can be influenced by factors such as cell type and the presence of specific transporters or binding proteins.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its ability to be trapped within cells after the cleavage of its acetoxymethyl ester groups. This localization allows for the specific detection of hydrogen sulfide within various cellular compartments, providing insights into the role of H₂S in different cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulfidefluor-7 acetoxymethyl ester involves the incorporation of azide groups and acetoxymethyl ester groups into the rhodamine 110 structure. The azide groups are introduced to facilitate the reaction with hydrogen sulfide, while the acetoxymethyl ester groups enhance cell permeability and trap the probe inside cells after hydrolysis by intracellular esterases .
Industrial Production Methods: Industrial production of Sulfidefluor-7 acetoxymethyl ester typically involves large-scale organic synthesis techniques. The process includes the preparation of intermediates, purification steps, and quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Sulfidefluor-7 acetoxymethyl ester primarily undergoes reduction reactions with hydrogen sulfide. The azide groups in the compound are reduced to primary amines, restoring the fluorescence of the “caged” fluorophore .
Common Reagents and Conditions:
Reagents: Hydrogen sulfide (H₂S)
Conditions: The reactions typically occur in buffers or live cells, where the intracellular esterases cleave the acetoxymethyl ester groups, trapping the probe inside the cells
Major Products: The major product formed from the reaction of Sulfidefluor-7 acetoxymethyl ester with hydrogen sulfide is carboxamide rhodamine 110, which displays excitation/emission maxima of 498/526 nm, respectively .
Scientific Research Applications
Sulfidefluor-7 acetoxymethyl ester is widely used in scientific research for the detection and imaging of hydrogen sulfide in various biological systems. Its applications include:
Chemistry: Used as a fluorescent probe to study hydrogen sulfide signaling and its role in various chemical reactions
Biology: Employed in live cell imaging to visualize hydrogen sulfide production and signaling pathways
Medicine: Utilized in research to understand the role of hydrogen sulfide in physiological and pathological processes, including its potential therapeutic applications
Industry: Applied in the development of diagnostic tools and sensors for detecting hydrogen sulfide in environmental and industrial settings
Comparison with Similar Compounds
- Sulfidefluor-5 acetoxymethyl ester
- Sulfidefluor-6 acetoxymethyl ester
- Sulfidefluor-8 acetoxymethyl ester
Comparison: Sulfidefluor-7 acetoxymethyl ester is unique due to its specific excitation/emission maxima (498/526 nm) and its high sensitivity to hydrogen sulfide. Compared to similar compounds, it offers enhanced cell permeability and trapping efficiency, making it a preferred choice for live cell imaging and hydrogen sulfide detection .
Properties
IUPAC Name |
acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-(3',6'-diazido-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N7O12/c1-16(39)45-14-47-27(41)12-38(13-28(42)48-15-46-17(2)40)29(43)18-3-6-22-21(9-18)30(44)50-31(22)23-7-4-19(34-36-32)10-25(23)49-26-11-20(35-37-33)5-8-24(26)31/h3-11H,12-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAZHSBWGCYJGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N=[N+]=[N-])OC5=C3C=CC(=C5)N=[N+]=[N-])OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N7O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416872-50-8 | |
Record name | 1416872-50-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sulfidefluor-7 AM help researchers study the link between H2S and microvascular remodeling in obesity?
A: Research indicates that obesity can lead to decreased H2S levels in blood vessels, contributing to structural changes known as inward hypertrophic remodeling []. this compound allows researchers to quantify these H2S changes. In a study using a mouse model of diet-induced obesity, researchers employed this compound to demonstrate a significant decrease in H2S concentration within mesenteric resistance arterioles of obese mice compared to their lean counterparts []. This observation, alongside findings of altered vessel mechanics and gene expression related to extracellular matrix remodeling, suggests a role for H2S depletion in the vascular changes seen in obesity [].
Q2: Can manipulating H2S levels impact the microvascular remodeling observed in obesity?
A: Research suggests that modulating H2S levels could potentially influence the microvascular remodeling process. One study showed that inhibiting cystathionine γ-lyase (CSE), an enzyme responsible for H2S production, exacerbated the genetic changes associated with inward hypertrophic remodeling in obese mice []. Conversely, administering the H2S donor GYY4137 partially mitigated these changes []. These findings imply that maintaining adequate H2S levels might hold therapeutic potential for obesity-related microvascular complications.
Q3: How was this compound used to investigate the role of H2S in diabetic bone marrow cell dysfunction?
A: Research has shown that bone marrow cells (BMCs) from diabetic mice exhibit decreased H2S production and reduced levels of CSE []. In one study, this compound was likely used (the exact method was not specified in the abstract) to confirm the reduced H2S production in BMCs isolated from diabetic db/db mice compared to controls []. This observation is significant because impaired H2S production was linked to reduced BMC survival, migration, and ability to promote blood vessel formation, all crucial for repairing ischemic tissue damage [].
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